Technical Guide: Mechanism of Action of Disodium Phosphocreatine Hydrate
Technical Guide: Mechanism of Action of Disodium Phosphocreatine Hydrate
This technical guide details the mechanism of action (MOA) of Disodium Phosphocreatine Hydrate (Neoton), synthesizing its bioenergetic, membrane-stabilizing, and antithrombotic properties.
Content Type: Technical Whitepaper Target Audience: Researchers, Drug Development Scientists, Cardiologists
Executive Summary
Disodium Phosphocreatine (PCr) acts as a pleiotropic cytoprotective agent. While classically defined as an intracellular high-energy phosphate donor, its pharmacological utility as an exogenous therapeutic is driven by distinct mechanisms: sarcolemmal membrane stabilization and extracellular nucleotide modulation .
Unlike simple metabolic substrates, exogenous PCr does not rely solely on cellular uptake to exert its effects. Instead, it interacts with zwitterionic phospholipids to maintain membrane integrity during ischemia-reperfusion (I/R) injury and scavenges extracellular ADP to inhibit platelet aggregation. This guide dissects these pathways, distinguishing between the endogenous "Creatine Kinase Shuttle" and the pharmacodynamics of exogenous administration.
Molecular Identity & Physicochemical Properties
-
IUPAC Name: Disodium N-[imino(phosphonoamino)methyl]-N-methylglycine hydrate
-
Role: High-energy phosphate reservoir (N-P bond energy ~ -10.3 kcal/mol).
-
Structure-Activity Relationship (SAR): The molecule is a zwitterion . The guanidino group carries a positive charge, while the phosphate and carboxyl groups carry negative charges. This dipolar nature is critical for its interaction with membrane phospholipids.
| Property | Specification | Functional Implication |
| Molecular Weight | ~255.08 g/mol | Small enough for paracellular diffusion but polar. |
| Polarity | High | Limits passive diffusion across the lipid bilayer. |
| Stability | pH-dependent | Hydrolyzes to Creatine + Pi in acidic environments (ischemic tissue). |
Primary Mechanism: The Bioenergetic Shuttle (Endogenous Context)
To understand the therapeutic effect, one must first reference the endogenous system that the drug aims to preserve.
The Creatine Kinase (CK) Circuit
Intracellular PCr functions as a spatial and temporal energy buffer.[1][2] It shuttles high-energy phosphates from the mitochondria (site of production) to myofibrils (site of consumption).[3]
Figure 1: The Endogenous Creatine Kinase Shuttle. Exogenous PCr therapy aims to preserve the integrity of this system during ischemia.
Pharmacodynamics of Exogenous Phosphocreatine
The administration of Disodium Phosphocreatine operates through three verified mechanisms that differ from the endogenous shuttle.
Mechanism A: Sarcolemmal Membrane Stabilization (Structural)
This is the dominant mechanism for cardioprotection. Because PCr is highly polar, it does not readily cross the plasma membrane. Instead, it acts at the membrane interface .
-
Zwitterionic Interaction: The charged guanidino and phosphate groups of PCr interact electrostatically with the polar head groups of membrane phospholipids (Phosphatidylcholine and Phosphatidylethanolamine).
-
Lipid Packing: This interaction increases the packing order of the lipid bilayer, transitioning it towards a "gel-like" state.
-
Prevention of Leakage: By stabilizing the membrane, PCr prevents the "leakage" of intracellular enzymes (CK, LDH) and, critically, prevents the massive influx of Ca²⁺ ions that triggers cell death (calcium paradox).
Causality: Stabilization of the sarcolemma
Reduced Ca²⁺ permeabilityPrevention of mitochondrial calcium overload Preservation of ATP production capability.
Mechanism B: Extracellular ADP Scavenging (Anti-thrombotic)
Exogenous PCr inhibits platelet aggregation, which is crucial during microcirculatory reperfusion.
-
The Trigger: Platelets aggregate in response to extracellular ADP (acting on P2Y12 receptors).
-
The Reaction: Plasma contains low levels of Creatine Kinase (or ecto-CK on endothelial cells).
-
The Scavenge: Exogenous PCr donates its phosphate to extracellular ADP via this extracellular CK activity.
-
Reaction:
-
-
The Result: ADP levels drop below the threshold required for platelet activation.
Mechanism C: The "Entry" Paradox & Metabolic Support
While passive diffusion is negligible, evidence suggests PCr may enter cells via:
-
Leaky Membranes: In ischemic tissue, membrane integrity is compromised, allowing PCr influx.
-
Ecto-Kinase Action: Ecto-CK enzymes on the cell surface may convert extracellular PCr + ADP into ATP, which then acts on purinergic receptors to signal survival pathways (e.g., PI3K/Akt).
Experimental Protocols for Validation
To validate these mechanisms in a research setting, the following protocols are the industry standard.
Protocol 1: Assessment of Cardioprotection (Langendorff Model)
Objective: Quantify bioenergetic preservation and membrane stability.
-
Preparation: Isolate rat hearts and mount on Langendorff apparatus.
-
Perfusion: Retrograde perfusion with Krebs-Henseleit buffer (37°C, pH 7.4).
-
Induction:
-
Control Group: 30 min global ischemia (no flow)
120 min reperfusion. -
Experimental Group: Same as above, but add 10 mM Disodium Phosphocreatine to the perfusate 10 min prior to ischemia.
-
-
Endpoints & Analysis:
| Parameter | Method | Expected Effect of PCr |
| LVEF / dP/dt | Intraventricular balloon pressure | Improved functional recovery (>50% vs control). |
| Enzyme Leakage | Assay perfusate for CK/LDH | Significant reduction (indicates membrane stability). |
| ATP Content | Freeze-clamp tissue + HPLC | Preservation of ATP pool (preventing depletion). |
| Infarct Size | TTC Staining (1% solution) | Reduction in necrotic area. |
Protocol 2: Platelet Aggregation Assay
Objective: Verify the extracellular ADP scavenging mechanism.
-
Sample: Human Platelet-Rich Plasma (PRP).
-
Agonist: Induce aggregation with ADP (10 µM) .
-
Treatment: Incubate PRP with Disodium Phosphocreatine (1–10 mM) for 5 mins.
-
Measurement: Light Transmission Aggregometry (LTA).
-
Result: Dose-dependent inhibition of aggregation curve amplitude.
Visualization of Pharmacodynamic Pathways
Figure 2: The dual mechanism of Exogenous Phosphocreatine: Membrane Stabilization (Left) and Anti-thrombotic ADP Scavenging (Right).
References
-
Sharov, V. G., et al. (1986). "Protection of ischemic myocardium by exogenous phosphocreatine (neoton): pharmacokinetics of phosphocreatine, reduction of infarct size, stabilization of sarcolemma of ischemic cardiomyocytes, and antithrombotic action." Biochemical Medicine and Metabolic Biology. Link
-
Tokarska-Schlattner, M., et al. (2012).[4] "Phosphocreatine Interacts with Phospholipids, Affects Membrane Properties and Exerts Membrane-Protective Effects."[4][5] PLoS ONE. Link
-
Saks, V. A., et al. (1992). "Molecular and cellular aspects of the cardioprotective mechanism of phosphocreatine." Biokhimiia.[2] Link
-
Wallimann, T., et al. (2011). "The phosphocreatine circuit: molecular and cellular physiology of creatine kinases, sensitivity to free radicals, and enhancement by creatine supplementation." Molecular and Cellular Biochemistry. Link
-
Lao, Y., et al. (2014). "Creatine kinase inhibits ADP-induced platelet aggregation." Thrombosis Research. Link
Sources
- 1. Augmentation of Creatine in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Creatine kinase - Wikipedia [en.wikipedia.org]
- 3. trace.tennessee.edu [trace.tennessee.edu]
- 4. Phosphocreatine Interacts with Phospholipids, Affects Membrane Properties and Exerts Membrane-Protective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphocreatine interacts with phospholipids, affects membrane properties and exerts membrane-protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
